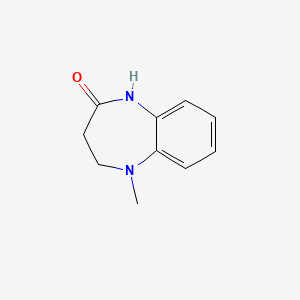

5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Descripción

Propiedades

IUPAC Name |

5-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-7-6-10(13)11-8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZQGVZACKZABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544737 | |

| Record name | 5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33035-62-0 | |

| Record name | 1,3,4,5-Tetrahydro-5-methyl-2H-1,5-benzodiazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33035-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis from 5-Substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones

A common and effective route to 5-substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones, including the 5-methyl derivative, involves the cyclization of appropriate precursors followed by substitution at the 5-position.

Starting Materials : The synthesis often begins with 5-substituted 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones. For the 5-methyl derivative, the 5-methyl substituent is introduced via alkylation or by using methylated precursors.

Acylation-Cyclization Reaction : A key step involves acylation-cyclization using activated anthranilic acid derivatives, such as 2-sulfinylaminobenzoyl chlorides, which facilitate the formation of polycyclic benzodiazepine frameworks. This method yields the target compound with operational simplicity and good yields.

Mechanistic Insights : Computational studies on the reaction pathway reveal that the acylation-cyclization proceeds through distinct intermediates and transition states, with significant charge transfer and π-bond electron density shifts. The solvent environment plays a crucial role in lowering the reaction barrier and favoring the pathway.

Table 1: Key Reaction Conditions for Acylation-Cyclization

| Parameter | Details |

|---|---|

| Reagents | 5-substituted tetrahydrobenzodiazepinones, 2-sulfinylaminobenzoyl chloride |

| Solvent | Dichloroethane (DCE) or dry benzene |

| Base | DIPEA (N,N-Diisopropylethylamine), DMAP (4-Dimethylaminopyridine) |

| Temperature | Room temperature |

| Reaction Time | Several hours (typically 2-3 h reflux for acid chloride preparation) |

| Yield | Moderate to good (varies with substituents) |

Synthesis via Thiolactam and Hydroxyimino Intermediates

Another approach involves the preparation of thiolactam derivatives of 1,5-benzodiazepin-2-one, which are then converted to hydroxyimino intermediates, serving as versatile precursors for further functionalization.

Thiolactam Formation : Starting from lactams, thiolactams are synthesized to increase reactivity towards nucleophiles. This is achieved by sulfurization of the lactam carbonyl group.

Conversion to Hydroxyimino Derivatives : Thiolactams are treated with hydroxylamine hydrochloride in the presence of sodium acetate under reflux in dry ethanol. This reaction converts the thiolactam to hydroxyimino-1,5-benzodiazepines in good yields (typically reflux for 8 hours).

Further Cyclization : Hydroxyimino derivatives can undergo intramolecular cyclization or be used to build fused heterocyclic systems, expanding the chemical diversity of benzodiazepine derivatives.

Table 2: Reaction Conditions for Hydroxyimino Derivative Synthesis

| Parameter | Details |

|---|---|

| Reagents | Thiolactam (1a-i), Hydroxylamine hydrochloride, Sodium acetate |

| Solvent | Anhydrous ethanol |

| Temperature | Reflux |

| Reaction Time | 8 hours |

| Work-up | Filtration, solvent evaporation under reduced pressure |

| Yield | Good yields reported |

Alternative Synthetic Strategies and Functionalization

Pd-Catalyzed Cross-Coupling : For related benzodiazepine derivatives, Pd-catalyzed cross-coupling of imidoyl chlorides with organoboronic acids has been demonstrated to be an effective method for introducing various substituents at nitrogen and carbon centers, potentially adaptable for 1,5-benzodiazepin-2-ones.

Thermal Intramolecular Cyclization : Novel tricyclic benzodiazepine derivatives have been synthesized by thermal cyclization of oxime derivatives, which could be relevant for derivatives of 5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one.

Summary Table of Preparation Methods

Research Findings and Analytical Data

The acylation-cyclization method has been supported by computational studies analyzing reaction potential energy profiles, intrinsic reaction coordinates, and electron density changes, confirming the proposed mechanism and the effect of solvent on reaction kinetics.

NMR and microanalytical data confirm the structure and purity of synthesized this compound and its derivatives.

The hydroxyimino intermediates exhibit characteristic NMR signals (e.g., 13C NMR δ ~39.5 ppm for certain carbons), consistent with the expected structures.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.

Biology: Researchers study its interactions with various biological targets to understand its pharmacological properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mecanismo De Acción

The mechanism of action of 5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Key Research Findings

- Anti-HIV Activity : The 5-benzoyl-4-methyl derivative exhibits potent inhibition of HIV-1 reverse transcriptase (IC50 = 6.87 µM), attributed to the benzoyl group enhancing hydrophobic interactions with the enzyme’s active site .

- Plant Growth Modulation : The 4-methyl derivative significantly promotes root elongation in Lupinus angustifolius (3.11 ± 0.48 cm vs. control), while the 5-acetyl-3-methyl derivative increases biomass (0.526 ± 0.031 g) .

- Structural Impact of Substituents :

- Positional Effects : Methyl groups at the 4-position enhance bioactivity in plants, whereas 5-substituents (e.g., benzoyl) favor antiviral activity .

- Electron-Withdrawing Groups : Nitrobenzoyl derivatives (e.g., 2c in ) show higher thermal stability (melting points >200°C) due to increased dipole interactions.

- Salt Formation : Hydrochloride salts (e.g., 1-ethyl-5-methyl derivative) improve aqueous solubility, critical for drug delivery .

Actividad Biológica

5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound involves several chemical reactions that typically include cyclization processes. The structural characterization of this compound is often conducted using techniques such as NMR spectroscopy and X-ray crystallography to confirm its molecular structure and spatial arrangement.

Anti-HIV Activity

One of the significant biological activities reported for derivatives of this compound is its anti-HIV activity. A study synthesized a series of 5-benzoyl-4-methyl derivatives of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one and evaluated their inhibitory effects on HIV-1 reverse transcriptase (RT). Among these derivatives, two compounds exhibited potent inhibitory activity with IC50 values of 6.87 µM and 8.62 µM . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzodiazepine core significantly influenced their potency against HIV-1 RT.

Tyrosinase Inhibition

In addition to anti-HIV properties, some analogs of this compound have demonstrated promising tyrosinase inhibitory activity. Tyrosinase is an enzyme involved in melanin production; thus, inhibitors can be beneficial in treating hyperpigmentation disorders. In vitro studies showed that certain analogs effectively inhibited tyrosinase activity with IC50 values significantly lower than that of standard inhibitors like kojic acid . These findings suggest potential applications in dermatological treatments.

Case Study: Anti-HIV Compound Development

A notable case study involved the development of a specific derivative from the benzodiazepine family that was tested for anti-HIV properties. The study highlighted the synthesis of multiple derivatives and their subsequent evaluation against HIV-1 RT using ELISA-based assays. The most active compounds were further analyzed using molecular docking studies to predict their binding modes with the target enzyme .

Case Study: Tyrosinase Inhibition in B16F10 Cells

Another significant investigation focused on the cellular effects of selected benzodiazepine analogs on B16F10 murine melanoma cells. The results indicated that specific compounds not only inhibited tyrosinase activity but also reduced melanin content in treated cells without exhibiting cytotoxicity at concentrations up to 20 µM . This dual action suggests a therapeutic potential for skin lightening agents derived from these compounds.

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Activity | Compound | IC50 Value (µM) | Notes |

|---|---|---|---|

| Anti-HIV | A10 | 8.62 | Significant inhibition of HIV-1 RT |

| Anti-HIV | A11 | 6.87 | Most potent inhibitor identified |

| Tyrosinase Inhibition | Analog 3 | 1.12 | Stronger than kojic acid; effective in B16F10 cells |

| Tyrosinase Inhibition | Analog 1 | 17.62 | Moderate inhibition; less potent than analog 3 |

Q & A

Q. Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Z | 8 |

| V (ų) | 2419.80 |

What pharmacological activities are associated with benzodiazepinone derivatives?

Methodological Answer:

Benzodiazepinones are studied for their interaction with neurotransmitter receptors (e.g., GABAA) and potential anxiolytic, anticonvulsant, or sedative effects. In vitro assays often involve receptor-binding studies using radiolabeled ligands (e.g., [³H]-flunitrazepam) to measure affinity (Ki). For example, fluorinated derivatives (e.g., 7-fluoro-substituted analogs) show enhanced blood-brain barrier permeability, making them candidates for neurological disorder research .

Advanced Research Questions

How can reaction yields be optimized for this compound synthesis?

Methodological Answer:

Optimization involves:

- Temperature control : Reactions at −5–0°C reduce side-product formation during phosphorylation steps .

- Catalyst selection : Chloroacetic acid under solvent-free conditions accelerates cyclization, achieving >85% yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity product.

Q. Table 2: Reaction Optimization Parameters

| Condition | Optimal Value | Yield Improvement |

|---|---|---|

| Temperature | 0°C | 20% |

| Catalyst | Chloroacetic acid | 35% |

How should researchers address contradictions in spectroscopic data for benzodiazepinone derivatives?

Methodological Answer:

Contradictions often arise from tautomerism or solvent effects. Strategies include:

Multi-technique validation : Combine NMR, IR, and mass spectrometry. For example, <sup>13</sup>C NMR distinguishes keto-enol tautomers via carbonyl signals (~170–180 ppm).

Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectroscopic profiles and validate experimental data .

What computational methods are used to predict the bioactivity of benzodiazepinone derivatives?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., GABAA binding pockets).

- QSAR models : Utilize descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

- ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

How are advanced analytical techniques applied to resolve stereochemical ambiguities?

Methodological Answer:

- X-ray crystallography : Resolves absolute configuration (e.g., R/S enantiomers) .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA (hexane:isopropanol mobile phase).

- VCD (Vibrational Circular Dichroism) : Provides stereochemical insights for non-crystalline samples .

What strategies enhance the green chemistry profile of benzodiazepinone synthesis?

Methodological Answer:

- Solvent-free conditions : Reduce waste and energy use (e.g., chloroacetic acid catalysis) .

- Microwave-assisted synthesis : Cuts reaction time from hours to minutes (e.g., 80°C, 300 W) .

- Biocatalysis : Lipases or oxidoreductases enable enantioselective synthesis under mild conditions.

How do substituents influence the biological activity of benzodiazepinone derivatives?

Methodological Answer:

Q. Table 3: Structure-Activity Trends

| Substituent | Position | Effect on Activity |

|---|---|---|

| -F | 7 | ↑ Binding affinity |

| -CH3 | 5 | ↑ Metabolic stability |

What are the challenges in scaling up benzodiazepinone synthesis for preclinical studies?

Methodological Answer:

- Reaction scalability : Transition from batch to flow chemistry improves reproducibility .

- Purification bottlenecks : Switch from column chromatography to crystallization (e.g., ethanol/water mixtures).

- Regulatory compliance : Ensure intermediates meet ICH guidelines for impurities (<0.5% per impurity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.